molecular formula C19H20N4O2S2 B4811222 N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Cat. No.: B4811222
M. Wt: 400.5 g/mol
InChI Key: KRAIOZVLXBRJTI-UHFFFAOYSA-N
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Description

N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a tetrahydrofuran moiety, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: This step involves the alkylation of the triazole ring with a tetrahydrofuran derivative, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Attachment of the Thiophene Ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a palladium catalyst.

    Final Acylation Step: The phenyl ring is introduced through an acylation reaction, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), or sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: HNO3, Br2, H2SO4

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrotriazoles

    Substitution: Nitro, halo, or sulfonyl derivatives

Scientific Research Applications

N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-(TETRAHYDRO-2-FURANYLMETHYL)BENZAMIDE
  • N-PHENYL-N’-(TETRAHYDRO-2-FURANYLMETHYL)THIOUREA
  • 2-PHENYL-N-(TETRAHYDRO-2-FURANYLMETHYL)CYCLOPROPANECARBOXAMIDE

Uniqueness

N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of multiple functional groups that can participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis. Its structural complexity also offers potential for unique biological activities, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-[[4-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S2/c24-17(20-14-6-2-1-3-7-14)13-27-19-22-21-18(16-9-5-11-26-16)23(19)12-15-8-4-10-25-15/h1-3,5-7,9,11,15H,4,8,10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAIOZVLXBRJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
N-PHENYL-2-{[4-(TETRAHYDRO-2-FURANYLMETHYL)-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

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